molecular formula C21H15FN2O4S B2484953 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895475-82-8

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2484953
CAS No.: 895475-82-8
M. Wt: 410.42
InChI Key: LGBNQCCGWXGYEH-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide is a chemical research reagent designed for investigational use in laboratory settings. This compound features a benzoxazole core linked to a sulfonylacetamide group via a phenyl bridge, a structural motif found in compounds with documented biological activity. While specific data on this exact molecule is limited from public sources, its core structure is related to pharmacologically active scaffolds. For instance, structurally similar benzothiazole-based compounds have been reported as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are key targets in pain and inflammation research . Furthermore, other acetamide derivatives incorporating (benz)azole moieties have shown significant anticancer activity in preliminary studies, with some demonstrated to direct tumor cells toward apoptotic pathways . The presence of the 4-fluorophenylsulfonyl group is a common modification in medicinal chemistry to fine-tune properties like potency, selectivity, and metabolic stability. Researchers may find this compound valuable for probing new mechanisms in cell-based assays or in the development of novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own analytical characterization to confirm identity and purity prior to use.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4S/c22-15-7-11-17(12-8-15)29(26,27)13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBNQCCGWXGYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of ortho-aminophenol with carboxylic acids or their derivatives.

    Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of benzo[d]oxazole and a halogenated phenyl compound.

    Introduction of the sulfonylacetamide group: This could be done by reacting the intermediate with a sulfonyl chloride derivative followed by amidation with an appropriate amine.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Medicinal Chemistry

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide is being explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Preliminary studies suggest that it may interact with specific protein kinases involved in cell signaling pathways, which are crucial in cancer progression. Understanding these interactions is essential for optimizing therapeutic efficacy and minimizing side effects.

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer properties : Similar compounds have shown promise in inhibiting tumor growth.
  • Antimicrobial effects : Some derivatives have demonstrated activity against various pathogens.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzo[d]oxazole ring through cyclization reactions.
  • Attachment of the phenyl group using coupling reactions.
  • Introduction of the sulfonyl group via reactions with sulfonyl chlorides.
  • Formation of the acetamide chain through amidation reactions.

Interaction Studies

Interaction studies focus on determining the binding affinity of this compound to various enzymes and receptors. These studies are vital for elucidating its mechanism of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the acetamide or aromatic moieties. Key comparisons include:

Compound Name Key Substituents Biological Activity/Properties Reference
Target Compound 4-fluorophenylsulfonyl, benzo[d]oxazole Under investigation (hypothesized MTD)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-[4-(arylpiperazin-1-yl)acetamide Piperazine Antipsychotic (5-HTP inhibition)
2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)dihydroimidazo[1,3]thiazol-5-yl]pyridin-2-yl}acetamide Dual fluorophenyl, imidazothiazole Antibacterial/antifungal
N-(4-fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxoimidazolidin-4-yl)acetamide Furan-methyl, imidazolidinone Biofilm inhibition
AMG628 (piperazine derivative) Fluorophenyl-ethylpiperazine TRPV1 antagonist (analgesic)

Structural Insights :

  • Piperazine vs. Sulfonyl : Piperazine analogs (e.g., ) exhibit basic nitrogen atoms, enhancing solubility and CNS penetration, whereas the sulfonyl group in the target compound may improve target affinity via hydrogen bonding .
  • Fluorophenyl Impact : The 4-fluorophenyl group is recurrent in analogs (e.g., ), likely due to fluorine’s electronegativity enhancing metabolic stability and π-π interactions .
  • Heterocyclic Cores: Benzo[d]oxazole (target) vs. benzothiazole (AMG628) or imidazolidinone () alters hydrophobic interactions and binding pocket compatibility .

Pharmacological and Physicochemical Properties

  • Antipsychotic Potential: Piperazine-containing analogs () demonstrated inhibition of 5-HTP-induced head twitches (IC₅₀ ~10–50 µM), while the target compound’s sulfonyl group may shift activity toward non-CNS targets due to reduced blood-brain barrier permeability .
  • Antimicrobial Activity : Fluorophenyl-imidazothiazole analogs () showed MIC values of 2–8 µg/mL against Staphylococcus aureus, suggesting the target compound’s benzo[d]oxazole could similarly enhance Gram-positive activity .

Docking and Binding Mode Predictions

Molecular docking studies (Glide XP, ) suggest:

  • The benzo[d]oxazole core engages in π-π stacking with aromatic residues (e.g., Phe, Tyr).
  • The 4-fluorophenylsulfonyl group forms hydrogen bonds with polar residues (Ser, Asp) and hydrophobic contacts with aliphatic side chains (Val, Leu).
  • Compared to piperazine analogs, the sulfonyl group may reduce false positives in virtual screens by avoiding non-specific cation-π interactions .

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article synthesizes current research findings on its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in inhibiting enzymes related to neurodegenerative processes.

  • Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. For example, derivatives with a benzo[d]thiazole core demonstrated significant AChE inhibitory activity with IC50 values as low as 2.7 µM .
  • Neuroprotective Effects : Studies have shown that certain derivatives can reduce hyperphosphorylation of tau protein and inhibit the expression of pro-apoptotic factors such as Bax, indicating neuroprotective properties .
  • Anti-inflammatory Activity : The compound has also been linked to the inhibition of inflammatory pathways, including the NF-kB signaling pathway, which is crucial in the pathology of various diseases including cancer .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
AChE InhibitionSignificant inhibition observed; potential use in Alzheimer’s disease treatment.
NeuroprotectionReduced tau phosphorylation and apoptosis markers in neuronal cell lines.
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines and inhibition of NF-kB activation.

In Vivo Studies

In vivo studies using animal models have provided further insights into the compound's efficacy:

  • Zebrafish Model : The compound exhibited lower toxicity compared to donepezil while effectively reducing Aβ-induced neurotoxicity .
  • Mouse Models : Research indicated that treatment with similar compounds led to improved cognitive function and reduced amyloid plaque formation, suggesting potential benefits for Alzheimer’s patients .

Case Studies

  • Alzheimer's Disease : A study highlighted that a derivative of this compound significantly inhibited AChE activity and improved cognitive performance in mouse models of Alzheimer's disease .
  • Cancer Research : Compounds with structural similarities have shown promise in inhibiting tumor growth in various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide?

  • Methodological Answer : Synthesis typically involves coupling the benzo[d]oxazole-phenylamine intermediate with a sulfonylacetamide precursor. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature control : Reactions are conducted at 60–80°C to balance yield and byproduct formation .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Purity validation : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC analysis (>95% purity) .

Q. How is the structural integrity of the compound confirmed after synthesis?

  • Methodological Answer : Multimodal spectroscopic and analytical techniques are employed:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., sulfonyl group at δ 3.2–3.5 ppm for acetamide protons) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 439.1) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Initial screening focuses on target-specific activity:

  • Enzyme inhibition : Assay against kinases (e.g., EGFR) or proteases using fluorescence-based kits .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Replicate assays under standardized conditions (pH, temperature, cell passage number) .
  • Impurity profiling : Use LC-MS to identify byproducts interfering with activity .
  • Dose-response curves : Validate activity thresholds across multiple concentrations .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Core modifications : Synthesize derivatives by replacing the 4-fluorophenyl-sulfonyl group with other sulfonamides (e.g., 4-chloro, 4-methyl) to assess potency .
  • Bioisosteric replacement : Substitute benzo[d]oxazole with benzo[d]thiazole to evaluate heterocycle-dependent activity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent electronegativity with target binding .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer : Stability studies guide storage and assay conditions:

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (e.g., sulfonamide hydrolysis at pH < 3) .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for sulfonamides) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Q. What computational methods are suitable for predicting binding modes and metabolite pathways?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Glide predicts interactions with targets like cyclooxygenase-2 (COX-2) .
  • ADME prediction : SwissADME estimates metabolic sites (e.g., sulfonamide oxidation, acetamide hydrolysis) .
  • DFT calculations : Gaussian 09 models electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

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